molecular formula C₂₂H₂₁BrCl₂N₄O B1146018 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide CAS No. 18232-63-5

1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

カタログ番号: B1146018
CAS番号: 18232-63-5
分子量: 508.24
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diarylpyrazole derivatives. Acyclic CB1 antagonists analogue.

科学的研究の応用

CB1 Receptor Imaging and Analysis

  • PET Imaging Ligands : This compound and its analogs have been synthesized for potential use as PET (Positron Emission Tomography) imaging ligands for the cerebral cannabinoid receptor (CB1). They exhibit higher binding affinity and lower lipophilicity than previous ligands used for emission tomography imaging of CB1 in human subjects (Fan et al., 2006).

  • Structure-Activity Relationships : Research has been conducted to explore the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This has aided in characterizing the cannabinoid receptor binding sites and searching for more selective and potent cannabimimetic ligands (Lan et al., 1999).

  • Molecular Interaction Studies : Studies on the molecular interactions of this compound with the CB1 cannabinoid receptor have been conducted, providing insights into the energetic stability of different conformations and their relevance to receptor binding (Shim et al., 2002).

Metabolic and Binding Analysis

  • Metabolism in Liver Microsomes : The in vitro metabolism of diarylpyrazoles, including this compound, in rat liver microsomes has been analyzed. The study aimed to characterize the metabolites and understand whether they retain receptor binding properties (Zhang et al., 2005).

  • Development of SPECT Radioligands : The synthesis of iodine-123 labeled analogs of this compound has been reported, aimed at developing SPECT (Single Photon Emission Computed Tomography) radioligands for imaging cannabinoid CB1 receptors (Lan et al., 1996).

Potential Therapeutic Applications

  • Cannabinoid Receptor Antagonism : The compound has been studied for its potential to antagonize the effects of cannabinoids, which could have therapeutic applications in conditions where cannabinoid side effects are detrimental (Hurst et al., 2006).

  • Anti-Obesity Effects : Some studies have explored the anti-obesity effects of CB1 receptor antagonists, including this compound, in diet-induced obese mice. Such research is indicative of its potential use in weight management therapies (Hildebrandt et al., 2003).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide' involves the reaction of 2,4-dichlorobenzonitrile with 4-bromobenzaldehyde to form 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde. This intermediate is then reacted with piperidine and methylamine to form the final product.", "Starting Materials": [ "2,4-dichlorobenzonitrile", "4-bromobenzaldehyde", "piperidine", "methylamine" ], "Reaction": [ "Step 1: 2,4-dichlorobenzonitrile is reacted with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate and a solvent such as ethanol to form 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde.", "Step 2: The intermediate 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde is then reacted with piperidine and methylamine in the presence of a reducing agent such as sodium borohydride and a solvent such as methanol to form the final product 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide." ] }

CAS番号

18232-63-5

分子式

C₂₂H₂₁BrCl₂N₄O

分子量

508.24

同義語

N-(Piperidin-1-yl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide;  5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。